3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1105193-80-3
VCID: VC2631417
InChI: InChI=1S/C11H7FN2O4/c12-6-1-3-7(4-2-6)14-9(15)8(10(16)17)5-13-11(14)18/h1-5H,(H,13,18)(H,16,17)
SMILES: C1=CC(=CC=C1N2C(=O)C(=CNC2=O)C(=O)O)F
Molecular Formula: C11H7FN2O4
Molecular Weight: 250.18 g/mol

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

CAS No.: 1105193-80-3

Cat. No.: VC2631417

Molecular Formula: C11H7FN2O4

Molecular Weight: 250.18 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid - 1105193-80-3

Specification

CAS No. 1105193-80-3
Molecular Formula C11H7FN2O4
Molecular Weight 250.18 g/mol
IUPAC Name 3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C11H7FN2O4/c12-6-1-3-7(4-2-6)14-9(15)8(10(16)17)5-13-11(14)18/h1-5H,(H,13,18)(H,16,17)
Standard InChI Key JTZSVYCKAYMNCT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C(=O)C(=CNC2=O)C(=O)O)F
Canonical SMILES C1=CC(=CC=C1N2C(=O)C(=CNC2=O)C(=O)O)F

Introduction

Basic Properties and Identification

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine class, characterized by a tetrahydropyrimidine ring with attached functional groups including a fluorophenyl moiety. The compound is identified by specific chemical identifiers detailed in Table 1.

Table 1: Chemical Identifiers and Basic Properties

ParameterValue
CAS Number1105193-80-3
Molecular FormulaC11H7FN2O4
Molecular Weight250.18 g/mol
SMILES NotationFC1=CC=C(C=C1)N1C(NC=C(C1=O)C(=O)O)=O

The compound features a fluorophenyl group attached to a tetrahydropyrimidine ring, which contributes to its unique chemical properties and potential biological activities. The presence of two carbonyl (dioxo) groups and a carboxylic acid functional group further defines its chemical behavior and reactivity profile in various environments . These structural elements collectively impart specific physicochemical properties that determine its interactions with biological systems and potential applications in medicinal chemistry.

Chemical Structure and Characteristics

Structural Features

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves several key steps, requiring controlled conditions to optimize yield and purity. One common approach utilizes a modified Biginelli reaction, which is a multi-component reaction involving the condensation of an aldehyde, a β-ketoester, and urea or thiourea . This reaction is particularly valuable for accessing tetrahydropyrimidine structures with various substitution patterns.

Specific Synthetic Protocols

A detailed synthetic route involves the reaction of urea/thiourea with 4-fluorobenzaldehyde (or related derivatives) and appropriate β-ketoesters using CuCl₂·2H₂O as a catalyst . This method has advantages over conventional approaches due to its efficiency, economic viability, and reduced solvent requirements. The specific protocol may involve the following steps:

  • Formation of an intermediate N-(4-fluorophenyl)-3-oxobutanamide

  • Reaction with appropriate aldehydes and urea under reflux conditions

  • Cyclization to form the tetrahydropyrimidine ring structure

  • Purification through recrystallization or column chromatography

The synthetic process as described in one specific approach involves charging a three-necked round-bottomed flask with N-(4-fluoro-phenyl)-3-oxo-butyramide dissolved in ethanol, followed by addition of the required substituted aryl aldehydes and urea, with subsequent refluxing for several hours . This approach demonstrates the versatility of synthetic pathways that can be employed to obtain this compound and its derivatives.

Analytical Confirmation

After synthesis, analytical techniques including nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized product. These spectroscopic methods provide essential data for structural elucidation and verification of the target compound. Typical spectral data for related compounds include characteristic signals in ¹H-NMR (DMSO-D6) for the aromatic protons (δ 7.17-7.71) and carboxylic acid protons, which serve as key identifiers for structural confirmation .

Biological Activities and Applications

Research Applications

Beyond therapeutic potential, this compound serves as a valuable tool in both academic research and industrial applications due to its diverse reactivity and biological significance. Its well-defined structure with multiple functional groups makes it useful for:

  • Developing structure-activity relationship (SAR) studies

  • Serving as a synthetic intermediate for more complex molecules

  • Use as a reference standard in analytical chemistry

  • Exploring heterocyclic chemistry reaction mechanisms

Table 2: Documented Biological Activities of 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and Related Derivatives

Biological ActivityTest System/ModelObserved EffectReference
AntimicrobialVarious bacterial strainsGrowth inhibition
AnticancerMultiple cancer cell linesCytotoxicity
Enzyme InhibitionSpecific molecular targetsModulation of activity

The presence of the fluorophenyl group in the compound contributes significantly to its biological activity profile. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and target binding affinity of drug candidates, which explains the continued interest in this compound class for drug discovery efforts.

Physicochemical Properties

Solubility and Stability

Although specific solubility data for 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is limited in the provided sources, general trends for tetrahydropyrimidine derivatives suggest moderate to good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) . The carboxylic acid functionality likely contributes to potential hydrogen bonding interactions, affecting its solubility profile in various solvents. Stability studies for tetrahydropyrimidine derivatives indicate generally good chemical stability under normal storage conditions, though specific data for this compound would require dedicated stability studies.

Spectroscopic Properties

Spectroscopic data is crucial for identifying and characterizing 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. While detailed spectroscopic data specific to this compound is limited in the provided sources, related compounds show characteristic patterns in various spectroscopic techniques:

  • IR Spectroscopy: Characteristic absorption bands for C=O stretching (1680-1730 cm⁻¹), N-H stretching (3200-3400 cm⁻¹), and C-F stretching (1000-1400 cm⁻¹)

  • NMR Spectroscopy: Distinctive signals for aromatic protons, NH protons, and CH protons of the tetrahydropyrimidine ring

  • Mass Spectrometry: Molecular ion peak corresponding to the molecular weight (250.18 g/mol) and characteristic fragmentation patterns

Computational Properties

Computational analysis of tetrahydropyrimidine derivatives has provided valuable insights into their physicochemical properties. For compounds similar to 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, computational studies have predicted properties such as:

  • Predicted pKa values: Approximately 5.40±0.20 (for similar derivatives)

  • Predicted density: About 1.421±0.06 g/cm³ (for similar derivatives)

  • Predicted boiling point: Approximately 429.2±55.0 °C (for similar derivatives)

These computational predictions provide useful estimates for properties that may be challenging to determine experimentally, although experimental verification would be necessary for precise characterization.

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid have been reported in the literature, with variations in substitution patterns and functional groups. Notable examples include:

  • 3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS: 1437323-26-6): Features an additional isopropyl group at the N1 position

  • 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (CAS: 1437323-25-5): Contains an ethyl ester instead of the free carboxylic acid group

  • 3-(2-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS: 868143-08-2): Features the fluorine atom at the 2-position of the phenyl ring instead of the 4-position

These structural variations provide opportunities for structure-activity relationship studies and optimization of biological activities for specific applications.

Functional Derivatives

Beyond direct structural analogs, researchers have explored various functional derivatives of the tetrahydropyrimidine scaffold. These include:

  • N-(4-fluorophenyl)-6-methyl-2-oxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives: Investigated for potential HIV integrase inhibitory activity

  • Benzyl 4-(aryl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives: Studied for cytotoxic, antimicrobial, and other biological activities

  • 6-Methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters: Evaluated for antimicrobial and anticancer potential

These derivatives demonstrate the versatility of the tetrahydropyrimidine scaffold for designing compounds with tailored properties and biological activities.

Table 3: Comparison of Key Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Distinguishing Feature
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid1105193-80-3C11H7FN2O4250.18Parent compound
3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid1437323-26-6C14H13FN2O4292.26Isopropyl at N1 position
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester1437323-25-5C13H11FN2O4278.24Ethyl ester group
3-(2-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid868143-08-2C11H7FN2O4250.18Fluorine at 2-position of phenyl

Research Findings and Future Directions

Recent Research Developments

Recent research on tetrahydropyrimidine derivatives, including 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, has focused on exploring their diverse biological activities and potential therapeutic applications . Key findings include:

  • Antimicrobial Activity: Studies have demonstrated the efficacy of tetrahydropyrimidine derivatives against various bacterial strains, with some compounds showing activity comparable to standard antibiotics .

  • Anticancer Properties: Several derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in oncology research .

  • Synthetic Methodology: Advances in synthetic approaches, particularly green chemistry methods with reduced solvent use and more efficient catalysts, have improved accessibility to these compounds .

  • Structure-Activity Relationships: Systematic investigations have begun to elucidate the relationship between structural features and biological activities, guiding rational design of more potent derivatives .

These research developments highlight the continued interest in tetrahydropyrimidine derivatives as a promising compound class for various applications in medicinal chemistry and related fields.

Future Research Directions

Based on current research trends, several promising directions for future investigation of 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and related compounds include:

  • Targeted Molecular Design: Utilizing computational methods to design derivatives with enhanced binding affinity for specific molecular targets involved in disease pathways.

  • Combination Studies: Investigating potential synergistic effects when combined with established therapeutic agents for various conditions.

  • Delivery Systems: Developing novel formulation approaches to improve bioavailability and targeted delivery of these compounds to specific tissues or cellular compartments.

  • Expanded Biological Screening: Broadening the scope of biological assays to identify novel applications beyond currently explored antimicrobial and anticancer activities.

  • Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying observed biological activities, employing advanced techniques such as proteomics and molecular dynamics simulations.

  • Green Synthesis Approaches: Further refinement of environmentally friendly synthetic methods, potentially including enzymatic or flow chemistry approaches for more sustainable production.

These future directions collectively represent a comprehensive approach to maximizing the potential of 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and its derivatives in various scientific and therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator